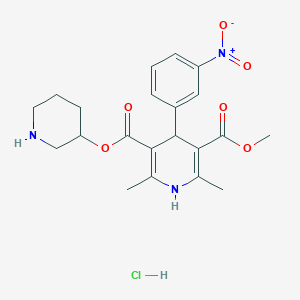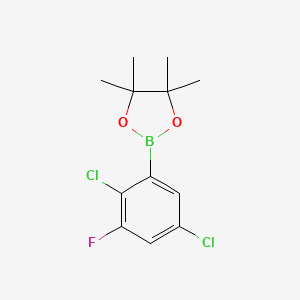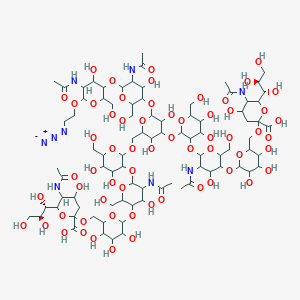
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, also known as 4,5,6-TCTP, is a synthetic organic compound that is used in various scientific research applications. It is a highly stable and non-toxic compound that has been used in a variety of laboratory experiments.
Scientific Research Applications
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including heterocycles and polymers. It has also been used as a catalyst in the synthesis of polymers and other compounds. Additionally, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% has been used as a photosensitizer in photodynamic therapy.
Mechanism of Action
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% is known to act as a photosensitizer, meaning that it is activated by light and can then cause a reaction in the presence of oxygen. When activated by light, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% forms reactive oxygen species, which can then cause damage to cells and other biological molecules.
Biochemical and Physiological Effects
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% has been found to cause oxidative damage to cells and other biological molecules. This oxidative damage can lead to cell death and the disruption of normal cellular processes. In addition, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% has been found to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The use of 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% in laboratory experiments has several advantages. It is a highly stable and non-toxic compound, which makes it safe to use in experiments. Additionally, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% is relatively inexpensive, which makes it an attractive option for laboratory experiments. The main limitation of 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% is that it is only effective when activated by light, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99%. One potential direction is the use of 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% in the development of new drugs and treatments. Additionally, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% could be used to develop new materials and technologies. Furthermore, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% could be used to develop new methods of medical imaging and diagnostics. Finally, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% could be used to develop new methods of gene and protein engineering.
Synthesis Methods
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% can be synthesized in a variety of ways. One method involves the reaction of 4,5-dichloro-2-(trichloromethyl)pyrimidine with chlorine gas in the presence of a base. Another method involves the reaction of 4,5-dichloro-2-(trichloromethyl)pyrimidine with trichloroacetic acid in the presence of a base. Both methods yield 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% with a purity of 99%.
properties
IUPAC Name |
4,5,6-trichloro-2-(trichloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl6N2/c6-1-2(7)12-4(5(9,10)11)13-3(1)8 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWDXJOLODFQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














